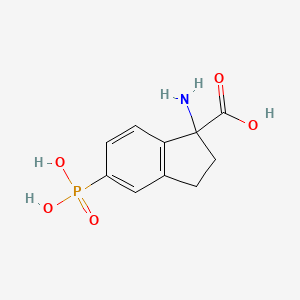

![molecular formula C13H17ClN2 B1662309 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride CAS No. 15923-42-9](/img/structure/B1662309.png)

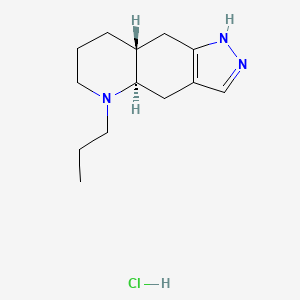

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride

Overview

Description

PNU 22394 hydrochloride is a chemical compound known for its role as an agonist for serotonin receptors, specifically 5-HT2C and 5-HT2A receptors . It has been studied for its potential effects on reducing food intake and producing weight loss in both animal and human studies . The compound’s molecular formula is C13H17ClN2, and it has a molecular weight of 236.74 g/mol .

Mechanism of Action

Target of Action

PNU 22394 hydrochloride primarily targets serotonin 5-HT2 receptors . It has the strongest binding affinity for 5-HT2A and 5-HT2C receptors, and slightly weaker for 5-HT2B . It is only a full agonist at 5-ht2c, but a partial agonist at 5-ht2a and 5-ht2b .

Mode of Action

As an agonist, PNU 22394 hydrochloride binds to its target receptors (5-HT2A, 5-HT2B, and 5-HT2C) and activates them . This activation triggers a series of biochemical reactions within the cell, leading to various physiological effects.

Biochemical Pathways

The activation of 5-HT2 receptors by PNU 22394 hydrochloride leads to the stimulation of various biochemical pathways. These pathways are involved in a wide range of physiological processes, including mood regulation, appetite control, and cognitive functions .

Result of Action

The activation of 5-HT2 receptors by PNU 22394 hydrochloride has been shown to reduce food intake in rats and produce anorectic effects in humans . This suggests that the compound may have potential therapeutic applications in the treatment of obesity and related conditions.

Biochemical Analysis

Biochemical Properties

PNU 22394 hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It binds to serotonin 5-HT2C receptors with high affinity, exhibiting agonistic activity. Additionally, it partially activates serotonin 5-HT2A and 5-HT2B receptors . These interactions influence various biochemical pathways, including those involved in neurotransmission and neuromodulation .

Cellular Effects

PNU 22394 hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those associated with serotonin receptors . This compound can alter gene expression and cellular metabolism, leading to changes in cellular activities such as neurotransmitter release and synaptic plasticity . In animal studies, PNU 22394 hydrochloride has been shown to reduce food intake and induce weight loss .

Molecular Mechanism

The molecular mechanism of PNU 22394 hydrochloride involves its binding interactions with serotonin receptors. As an agonist at serotonin 5-HT2C receptors, it activates these receptors, leading to downstream signaling events . The partial agonistic activity at serotonin 5-HT2A and 5-HT2B receptors also contributes to its overall effects . These interactions result in changes in gene expression and modulation of neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PNU 22394 hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. PNU 22394 hydrochloride is stable under specific storage conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential sustained impacts on neurotransmission and behavior .

Dosage Effects in Animal Models

The effects of PNU 22394 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its agonistic activity on serotonin receptors, leading to reduced food intake and weight loss . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

PNU 22394 hydrochloride is involved in metabolic pathways related to serotonin signaling. It interacts with enzymes and cofactors that regulate serotonin synthesis, release, and reuptake . These interactions can affect metabolic flux and alter levels of serotonin and other related metabolites .

Transport and Distribution

Within cells and tissues, PNU 22394 hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in certain tissues can influence its overall activity and effects .

Subcellular Localization

The subcellular localization of PNU 22394 hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with serotonin receptors and other biomolecules, ultimately influencing its biochemical and cellular effects .

Preparation Methods

The synthesis of PNU 22394 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of PNU 22394 hydrochloride is synthesized through a series of cyclization reactions.

Functionalization: The core structure is then functionalized to introduce the methyl group and other substituents.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility

Chemical Reactions Analysis

PNU 22394 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at various positions on the molecule, often using halogenating agents or nucleophiles

Scientific Research Applications

PNU 22394 hydrochloride has been extensively studied for its scientific research applications, including:

Chemistry: The compound is used as a reference standard in analytical chemistry for studying serotonin receptor interactions.

Biology: In biological research, PNU 22394 hydrochloride is used to investigate the role of serotonin receptors in various physiological processes.

Medicine: The compound has been studied for its potential therapeutic effects in treating conditions such as obesity and cognitive disorders.

Industry: PNU 22394 hydrochloride is used in the pharmaceutical industry for the development of new drugs targeting serotonin receptors .

Comparison with Similar Compounds

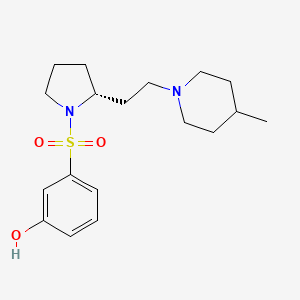

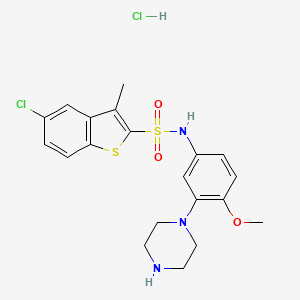

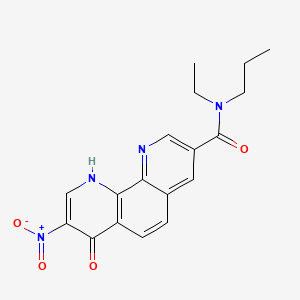

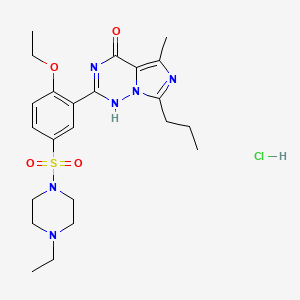

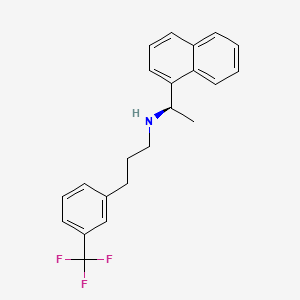

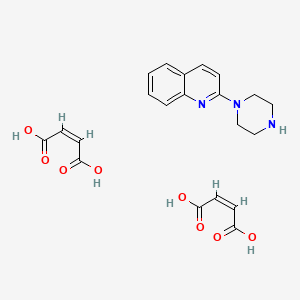

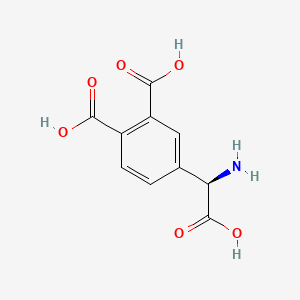

PNU 22394 hydrochloride is unique in its high affinity and selectivity for 5-HT2C and 5-HT2A receptors. Similar compounds include:

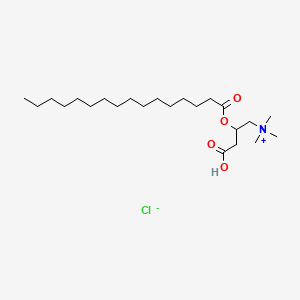

Lorcaserin: Another 5-HT2C receptor agonist used for weight loss.

Tryptoline: A compound with similar serotonin receptor activity.

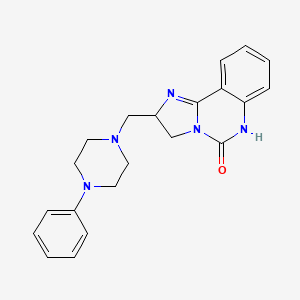

PNU 181731: A related compound with similar pharmacological properties

PNU 22394 hydrochloride stands out due to its potent agonistic effects and its ability to produce significant weight loss in both animal and human studies .

Properties

IUPAC Name |

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIGGEUWSYESTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15923-42-9 | |

| Record name | PNU-22394 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9N5GRJ53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.